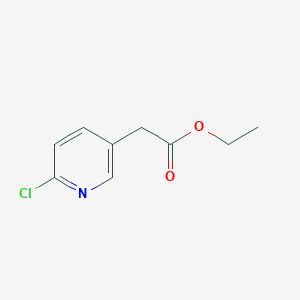

2-Chloropyridine-5-acetic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(6-chloropyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMKCAOYIPYXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576480 | |

| Record name | Ethyl (6-chloropyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197376-47-9 | |

| Record name | Ethyl (6-chloropyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Overview of Ethyl 2-(2-chloropyridin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-chloropyridin-5-yl)acetate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active compounds. A thorough understanding of its spectroscopic properties and synthetic routes is crucial for its application in the development of new chemical entities. This technical guide provides a summary of available spectroscopic data and general experimental protocols relevant to the synthesis and characterization of this compound and its analogs.

It is important to note that while extensive searches for specific experimental spectroscopic data and detailed synthetic protocols for ethyl 2-(2-chloropyridin-5-yl)acetate (CAS No: 197376-47-9) were conducted, publicly available, detailed experimental spectra and step-by-step procedures for this specific molecule are limited. The information presented herein is a compilation based on data for structurally related compounds and general principles of organic chemistry.

Physicochemical Properties

Basic physicochemical properties for ethyl 2-(2-chloropyridin-5-yl)acetate are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| CAS Number | 197376-47-9 |

Spectroscopic Data Analysis

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the ethyl group and the protons on the pyridine ring and the acetate methylene group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H (position 6) | ~8.4 | d | ~2.5 |

| Pyridine H (position 4) | ~7.7 | dd | ~8.0, 2.5 |

| Pyridine H (position 3) | ~7.4 | d | ~8.0 |

| -O-CH₂- (ethyl) | ~4.2 | q | ~7.1 |

| -CH₂- (acetate) | ~3.7 | s | - |

| -CH₃ (ethyl) | ~1.2 | t | ~7.1 |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~170 |

| C2 (pyridine, C-Cl) | ~152 |

| C6 (pyridine) | ~150 |

| C4 (pyridine) | ~139 |

| C5 (pyridine) | ~130 |

| C3 (pyridine) | ~125 |

| -O-CH₂- (ethyl) | ~62 |

| -CH₂- (acetate) | ~40 |

| -CH₃ (ethyl) | ~14 |

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (199.63). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be observed. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or cleavage of the acetate side chain.

Infrared (IR) Spectroscopy

The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl group of the ester and vibrations of the pyridine ring.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O stretch (ester) | ~1730-1750 |

| C-O stretch (ester) | ~1150-1250 |

| C=C, C=N stretch (aromatic) | ~1400-1600 |

| C-Cl stretch | ~600-800 |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of ethyl 2-(2-chloropyridin-5-yl)acetate are not widely published. However, a plausible synthetic route could involve the esterification of 2-(2-chloropyridin-5-yl)acetic acid or the reaction of a corresponding pyridinyl halide with an ethyl acetate enolate. A general procedure for the characterization of such a compound is outlined below.

General Spectroscopic Characterization Workflow

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Methodology for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Mass Spectrometry (MS): Mass spectral data would be obtained using a mass spectrometer, with ionization techniques such as electron impact (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using an FTIR spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

Conclusion

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Chloropyridine-5-acetic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Chloropyridine-5-acetic acid ethyl ester. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed prediction of the expected NMR data based on the analysis of its structural fragments, namely the 2-chloropyridine and ethyl acetate moieties. Furthermore, this guide outlines a standardized experimental protocol for the acquisition of high-quality NMR data for this and structurally related compounds.

Predicted NMR Data

The chemical structure of this compound is presented below, with atoms systematically numbered for clarity in the subsequent NMR data tables.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in a typical deuterated solvent such as CDCl₃ are summarized in the table below. These predictions are based on known values for 2-chloropyridine and ethyl acetate, with adjustments for the electronic effects of the substituents.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | ~7.35 | Doublet (d) | ~8.0 | Pyridine ring proton |

| H-4 | ~7.70 | Doublet of doublets (dd) | ~8.0, 2.5 | Pyridine ring proton |

| H-6 | ~8.40 | Doublet (d) | ~2.5 | Pyridine ring proton |

| H-7 | ~3.65 | Singlet (s) | - | Methylene protons adjacent to pyridine |

| H-10 | ~4.15 | Quartet (q) | ~7.1 | Methylene protons of ethyl group |

| H-11 | ~1.25 | Triplet (t) | ~7.1 | Methyl protons of ethyl group |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. Proton-decoupled spectra are assumed, resulting in singlet signals for all carbon atoms.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~151.0 | Pyridine ring carbon bearing chlorine |

| C-3 | ~124.0 | Pyridine ring carbon |

| C-4 | ~139.5 | Pyridine ring carbon |

| C-5 | ~135.0 | Pyridine ring carbon bearing the side chain |

| C-6 | ~150.0 | Pyridine ring carbon |

| C-7 | ~40.0 | Methylene carbon adjacent to pyridine |

| C-8 | ~170.0 | Carbonyl carbon of the ester |

| C-10 | ~61.0 | Methylene carbon of the ethyl group |

| C-11 | ~14.0 | Methyl carbon of the ethyl group |

Experimental Protocols

A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra is crucial for obtaining reliable and reproducible data.

Sample Preparation

Proper sample preparation is paramount for high-quality NMR spectra.[1]

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][3]

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

References

Mass Spectrometry of 2-Chloropyridine-5-acetic acid ethyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the mass spectrometric analysis of 2-Chloropyridine-5-acetic acid ethyl ester, a compound of interest in pharmaceutical research and development. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This document outlines predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), detailed experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and a logical workflow for its analysis.

Predicted Mass Spectrometry Data

The mass spectrometric behavior of this compound is dictated by its chemical structure, which includes a chloropyridine ring and an ethyl ester side chain. The predicted fragmentation patterns are based on established principles of mass spectrometry for these functional groups. The nominal molecular weight of the compound is 199.63 g/mol .

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| Ion Type | Predicted m/z (EI) | Predicted m/z (ESI) | Predicted Formula | Description of Fragment/Ion |

| Molecular Ion | 199/201 | - | [C₉H₁₀ClNO₂]⁺• | The intact molecule with one electron removed (isotopic peaks due to ³⁵Cl and ³⁷Cl). |

| Protonated Molecule | - | 200/202 | [C₉H₁₁ClNO₂]⁺ | The intact molecule with an added proton (isotopic peaks due to ³⁵Cl and ³⁷Cl). |

| Fragment Ion | 154/156 | 154/156 | [C₇H₅ClNO]⁺• | Loss of the ethoxy group (-OC₂H₅). |

| Fragment Ion | 126/128 | 126/128 | [C₆H₅ClN]⁺• | Loss of the ethyl acetate moiety (-CH₂COOC₂H₅). |

| Fragment Ion | 111/113 | - | [C₅H₃ClN]⁺• | Fragmentation of the side chain. |

| Fragment Ion | 91 | - | [C₅H₄N]⁺ | Loss of chlorine from the pyridine ring and rearrangement. |

| Fragment Ion | 78 | 78 | [C₅H₄N]⁺ | Loss of chlorine from the chloropyridine fragment. |

| Fragment Ion | 45 | 45 | [C₂H₅O]⁺ | Ethoxy group fragment. |

| Fragment Ion | 29 | - | [C₂H₅]⁺ | Ethyl group fragment. |

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to proceed through several key pathways, depending on the ionization technique employed.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecule will likely undergo fragmentation at multiple sites. The initial ionization will form a molecular ion radical cation ([M]⁺•) at m/z 199 and 201, reflecting the isotopic abundance of chlorine.

Caption: Predicted EI Fragmentation Pathway.

Key fragmentations include:

-

Loss of the ethoxy radical (•OC₂H₅): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion at m/z 154/156.

-

Cleavage of the C-C bond adjacent to the pyridine ring: This results in the loss of the entire ethyl acetate side chain as a radical, yielding the chloropyridinylmethyl cation at m/z 126/128.

-

Fragmentation of the chloropyridine ring: The fragment at m/z 126/128 can further lose a chlorine radical to produce an ion at m/z 91. Another possibility is the loss of HCl. A common fragmentation of 2-chloropyridine itself involves the loss of a chlorine atom to give a fragment at m/z 78.[1]

-

Formation of smaller fragments: Ions corresponding to the ethoxy group (m/z 45) and the ethyl group (m/z 29) are also anticipated.

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique, and in positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 200 and 202. Fragmentation in ESI is typically induced by collision-induced dissociation (CID) in the mass spectrometer.

Caption: Predicted ESI Fragmentation Pathway.

Expected fragmentations from the protonated molecule include:

-

Loss of ethanol (C₂H₅OH): This would lead to a fragment at m/z 154/156.

-

Loss of ethyl acetate (CH₃COOC₂H₅): This would result in a fragment at m/z 126/128.

-

Loss of HCl: The fragment at m/z 126/128 could subsequently lose hydrogen chloride to yield an ion at m/z 90.

Experimental Protocols

The following are detailed, yet generalized, protocols for the analysis of this compound using GC-MS and LC-MS. Instrument parameters may require optimization for specific systems.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like the target ester.

1. Sample Preparation:

-

Dissolve a precise amount of the compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

-

If analyzing from a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed.

2. GC-MS Instrumentation and Parameters:

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent) |

| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-400 |

| Scan Rate | 2 scans/sec |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is ideal for less volatile compounds or for analyses requiring higher sensitivity and specificity, particularly from complex biological matrices.

1. Sample Preparation:

-

Dissolve the compound in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1 mg/mL.

-

Prepare calibration standards by serial dilution.

-

For complex matrices, protein precipitation, liquid-liquid extraction, or solid-phase extraction may be necessary. Ensure the final sample is filtered through a 0.22 µm filter.

2. LC-MS Instrumentation and Parameters:

| Parameter | Setting |

| Liquid Chromatograph | |

| Injection Volume | 5 µL |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent) |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) |

| Scan Range | m/z 50-500 |

Analytical Workflow

The general workflow for the mass spectrometric analysis of this compound involves several key stages, from initial sample handling to final data interpretation.

Caption: General Mass Spectrometry Workflow.

This workflow highlights the critical steps involved in ensuring accurate and reliable results. Proper execution of each step, from sample preparation to data analysis, is essential for the successful characterization and quantification of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-(2-chloropyridin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethyl 2-(2-chloropyridin-5-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the expected characteristic infrared absorption bands, a detailed experimental protocol for spectral acquisition, and a visual representation of the experimental workflow. The information presented is intended to aid in the identification, characterization, and quality control of this compound in a laboratory setting.

Introduction to the Infrared Spectroscopy of Ethyl 2-(2-chloropyridin-5-yl)acetate

Infrared spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is obtained. For ethyl 2-(2-chloropyridin-5-yl)acetate, the IR spectrum will be characterized by the vibrational modes of its constituent functional groups: the ester group, the substituted pyridine ring, and the carbon-chlorine bond.

The key diagnostic regions in the IR spectrum for this molecule include:

-

C=O stretching vibration from the ethyl ester group.

-

C-O stretching vibrations also associated with the ester functionality.

-

C=C and C=N stretching vibrations within the pyridine ring.

-

C-H stretching and bending vibrations of the aromatic ring and the ethyl group.

-

C-Cl stretching vibration .

The precise wavenumbers of these absorptions can be influenced by the electronic effects of the substituents on the pyridine ring.

Predicted Infrared Absorption Data

While a definitive experimental spectrum for ethyl 2-(2-chloropyridin-5-yl)acetate is not widely published, a predictive summary of its characteristic IR absorption bands can be compiled from established correlation tables and spectral data of analogous compounds. The following table summarizes the expected prominent absorption peaks and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3100-3000 | Medium-Weak | Aromatic C-H | Stretching |

| ~2980-2850 | Medium | Aliphatic C-H (ethyl group) | Stretching |

| ~1750-1735 | Strong | Ester C=O | Stretching[1][2] |

| ~1600-1585 | Medium-Strong | Pyridine Ring C=C and C=N | Stretching[3] |

| ~1500-1400 | Medium-Strong | Pyridine Ring C=C and C=N | Stretching[3] |

| ~1470-1450 | Medium | Aliphatic C-H (CH₂) | Bending (Scissoring) |

| ~1370-1350 | Medium | Aliphatic C-H (CH₃) | Bending (Rocking) |

| ~1300-1150 | Strong | Ester C-O | Asymmetric Stretching[2][4] |

| ~1100-1000 | Strong | Ester C-O | Symmetric Stretching[2][4] |

| ~850-550 | Medium-Strong | C-Cl | Stretching[3] |

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

The following protocol details a standard procedure for obtaining the infrared spectrum of a solid sample such as ethyl 2-(2-chloropyridin-5-yl)acetate using the potassium bromide (KBr) pellet method.[5][6][7][8]

3.1. Materials and Equipment

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet die

-

Analytical balance

-

Spatula

-

Drying oven

-

Desiccator

-

Ethyl 2-(2-chloropyridin-5-yl)acetate (sample)

-

Spectroscopic grade Potassium Bromide (KBr), dried

3.2. Sample Preparation (KBr Pellet Method)

-

Drying: Dry the spectroscopic grade KBr in an oven at approximately 110°C for several hours to remove any adsorbed water. Cool and store the dried KBr in a desiccator.

-

Weighing: Weigh approximately 1-2 mg of the ethyl 2-(2-chloropyridin-5-yl)acetate sample and 100-200 mg of the dried KBr.[7] The sample-to-KBr ratio should be roughly 1:100.[6]

-

Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[5] This minimizes light scattering and ensures even distribution of the sample in the KBr matrix.

-

Pellet Formation:

-

Assemble the pellet die. Transfer a portion of the ground mixture into the die.

-

Spread the powder evenly to ensure a uniform pellet thickness.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[6][9] Trapped air can be removed by applying a vacuum to the die before or during pressing.[5]

-

-

Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be transparent and free of cracks or cloudiness.

3.3. Spectral Acquisition

-

Background Spectrum: Place a KBr-only pellet (or an empty sample holder) in the FT-IR spectrometer's sample compartment. Run a background scan to record the instrument's and atmospheric (H₂O, CO₂) absorbances. This background spectrum will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Remove the background pellet and place the sample pellet in the holder.

-

Data Collection: Acquire the sample spectrum. Typical scanning parameters include a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[10] Multiple scans (e.g., 16-32) are often averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

3.4. Post-Analysis

-

Clean the mortar, pestle, and die assembly thoroughly with an appropriate solvent (e.g., acetone or ethanol) and ensure they are completely dry before the next use.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the FT-IR spectrum of a solid sample using the KBr pellet method.

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

References

- 1. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 6. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 7. shimadzu.com [shimadzu.com]

- 8. scienceijsar.com [scienceijsar.com]

- 9. m.youtube.com [m.youtube.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

Physical and chemical properties of 2-Chloropyridine-5-acetic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Chloropyridine-5-acetic acid ethyl ester, a key intermediate in pharmaceutical and agrochemical synthesis. This document details its fundamental characteristics, experimental protocols for its synthesis, and its chemical reactivity. Spectroscopic properties are also discussed to aid in its characterization. The information is presented to support researchers and professionals in drug development and organic synthesis.

Physical and Chemical Properties

This compound is a pyridine derivative with the molecular formula C₉H₁₀ClNO₂.[1] Its chemical structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and an ethyl acetate group at the 5-position.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 197376-47-9 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 285.8 °C at 760 mmHg | [1] |

| Density | 1.2 g/cm³ (predicted) | [1] |

| Flash Point | 126.6 °C | [1] |

| pKa | -0.34 (predicted) | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the esterification of 2-chloropyridine-5-acetic acid. A common method involves the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

Fischer Esterification of 2-Chloropyridine-5-acetic acid

This protocol describes the synthesis of the title compound from 2-chloropyridine-5-acetic acid and ethanol using sulfuric acid as a catalyst.

Materials:

-

2-chloropyridine-5-acetic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Water

Procedure:

-

To a solution of 2-chloropyridine-5-acetic acid in ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess ethanol.

-

Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with water and then brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Purify the crude product by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by two functional groups: the 2-chloropyridine ring and the ethyl ester moiety.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C-Cl bond towards attack by nucleophiles.[4][5][6] This reactivity allows for the introduction of a variety of functional groups at this position, making it a valuable precursor for more complex molecules. Common nucleophiles used in reactions with 2-chloropyridines include amines, alkoxides, and thiols.[7]

Hydrolysis of the Ester

The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-chloropyridine-5-acetic acid.[8][9]

-

Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of a dilute mineral acid (e.g., HCl or H₂SO₄) and an excess of water.[9][10]

-

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[11] The reaction yields the salt of the carboxylic acid, which can then be acidified to obtain the free carboxylic acid.[8]

Reactivity Pathways Diagram

The diagram below illustrates the key reactivity pathways for this compound.

Caption: Key chemical reactions of this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the ethyl group.

-

Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring. The coupling patterns will be characteristic of a 2,5-disubstituted pyridine.

-

Methylene Protons (-CH₂-): A singlet or a multiplet around δ 3.6-3.8 ppm for the methylene protons of the acetic acid moiety.

-

Ethyl Group Protons: A quartet around δ 4.1-4.3 ppm for the methylene protons (-O-CH₂-) and a triplet around δ 1.2-1.4 ppm for the methyl protons (-CH₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

-

Pyridine Carbons: Signals in the range of δ 120-155 ppm. The carbon bearing the chlorine atom (C2) will be significantly shifted.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 170 ppm, corresponding to the ester carbonyl group.

-

Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm for the methylene carbon of the acetic acid group.

-

Ethyl Group Carbons: A signal around δ 60-65 ppm for the methylene carbon (-O-CH₂-) and a signal around δ 14 ppm for the terminal methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present.

-

C=O Stretch: A strong absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.

-

C-O Stretch: A strong band in the region of 1100-1300 cm⁻¹ for the ester C-O bond.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretching just below 3000 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion: The molecular ion peak will appear at m/z 199. Isotopic peaks corresponding to the presence of ³⁷Cl (at M+2) will also be observed with an intensity of about one-third of the M⁺ peak.

-

Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45), loss of the entire ester group, and cleavage of the acetic acid side chain.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical properties and predictable chemical reactivity. Its synthesis is straightforward, and its functional groups offer multiple avenues for further chemical transformations, making it a valuable building block in the development of new pharmaceutical and agrochemical compounds. This guide provides essential technical information to facilitate its use in research and development.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 197376-47-9 [chemicalbook.com]

- 3. This compound | 197376-47-9 [amp.chemicalbook.com]

- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 5. chempanda.com [chempanda.com]

- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 7. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemguide.co.uk [chemguide.co.uk]

Unveiling the Molecular Architecture: A Technical Guide to 2-Chloropyridine-5-acetic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on 2-Chloropyridine-5-acetic acid ethyl ester, a key intermediate in pharmaceutical synthesis. While extensive research has been conducted to elucidate its properties and synthesis, this guide begins with a critical finding: as of the latest literature review, the specific crystal structure of this compound, including detailed crystallographic data such as unit cell dimensions, bond lengths, and angles, has not been publicly reported.

Despite the absence of a solved crystal structure, a significant body of knowledge exists regarding its chemical characteristics and synthesis. This document provides a detailed overview of this information, adhering to the highest standards of data presentation and experimental documentation for the scientific community.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below, offering a clear comparison of its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| CAS Number | 197376-47-9 |

| Appearance | Clear oil |

| Boiling Point | 285.8°C at 760 mmHg |

| Density | 1.2±0.1 g/cm³ |

| Refractive Index | 1.520 |

| Flash Point | 126.6±23.2 °C |

| Vapor Pressure | 0.00275 mmHg at 25°C |

Experimental Protocols: Synthesis

The synthesis of this compound is a critical process for its application in further chemical manufacturing. The following section details a common and effective experimental protocol for its preparation.

Synthesis of this compound from (6-chloropyridin-3-yl)acetonitrile

This procedure outlines the conversion of (6-chloropyridin-3-yl)acetonitrile to the target ester through an ethanolysis reaction catalyzed by sulfuric acid.

Materials:

-

(6-chloropyridin-3-yl)acetonitrile (10 g, 65.5 mmol)

-

Ethanol (122 mL)

-

Concentrated Sulfuric Acid (46 mL)

-

Sodium Bicarbonate (161 g)

-

Water (450 mL)

-

Dichloromethane (DCM)

-

Sodium Sulfate

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

A mixture of ethanol (122 mL) and concentrated sulfuric acid (46 mL) is prepared.

-

To this acidic solution, (6-chloropyridin-3-yl)acetonitrile (10 g, 65.5 mmol) is added.

-

The reaction mixture is stirred and heated under reflux for 5 hours.

-

After cooling to ambient temperature, the reaction mixture is slowly and carefully added dropwise to a stirred mixture of sodium bicarbonate (161 g) in water (450 mL) to neutralize the acid.

-

The aqueous phase is extracted three times with dichloromethane.

-

The combined organic phases are dried over sodium sulfate, filtered, and the solvent is removed on a rotary evaporator.

-

The resulting crude oil is purified by silica gel chromatography, eluting with a gradient of 2% to 9% ethyl acetate in hexanes.

-

This purification yields 9.8 g (75% yield) of this compound as a clear oil.[1]

Workflow Visualization

To further clarify the experimental process, a logical workflow of the synthesis is provided below. This diagram outlines the key steps from starting materials to the final purified product.

References

Unveiling Ethyl 2-(2-chloropyridin-5-yl)acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-chloropyridin-5-yl)acetate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its pyridine core, substituted with a chlorine atom and an ethyl acetate group, provides a versatile scaffold for the development of a wide range of bioactive molecules. This technical guide delves into the discovery, synthesis, and known applications of this compound, offering a detailed resource for professionals in the chemical and life sciences.

Discovery and First Synthesis

One of the earliest and most practical synthetic routes to this compound involves the esterification of 2-(2-chloropyridin-5-yl)acetic acid or the direct conversion from 2-chloro-5-(cyanomethyl)pyridine. The latter approach, detailed in the experimental protocols section, represents a robust and scalable method for its preparation.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-(2-chloropyridin-5-yl)acetate is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| CAS Number | 197376-47-9 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 285.8 °C at 760 mmHg |

| Density | 1.217 g/cm³ |

Synthetic Methodologies

The synthesis of ethyl 2-(2-chloropyridin-5-yl)acetate can be achieved through several synthetic pathways. The most common and well-documented method involves the ethanolysis of 2-chloro-5-(cyanomethyl)pyridine under acidic conditions.

Experimental Protocol: Synthesis from 2-chloro-5-(cyanomethyl)pyridine

This protocol details the conversion of 2-chloro-5-(cyanomethyl)pyridine to ethyl 2-(2-chloropyridin-5-yl)acetate.

Materials:

-

2-chloro-5-(cyanomethyl)pyridine

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (98%)

-

Sodium Bicarbonate

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

-

Water

Procedure:

-

To a 250 mL four-mouthed flask, add 15.2 g of 2-chloro-5-(cyanomethyl)pyridine and 150 mL of ethanol.

-

Slowly add 10 mL of 98% concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux and maintain the reflux for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add the reaction mixture to a stirred solution of 100 g of sodium carbonate in water until the pH is neutral.

-

Extract the aqueous phase with dichloromethane (3 x 100 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield ethyl 2-(2-chloropyridin-5-yl)acetate.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-chloro-5-(cyanomethyl)pyridine (15.2 g) |

| Ethanol | 150 mL |

| Sulfuric Acid | 10 mL |

| Reaction Time | 4 hours |

| Reaction Temperature | Reflux |

| Yield | Approximately 13 g (crude) |

Logical Relationship of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process described above.

Caption: Synthetic workflow for ethyl 2-(2-chloropyridin-5-yl)acetate.

Applications in Drug Development and Agrochemicals

Ethyl 2-(2-chloropyridin-5-yl)acetate serves as a crucial intermediate in the synthesis of various commercial products.

-

Pharmaceuticals: It is a key building block in the synthesis of certain active pharmaceutical ingredients (APIs). For instance, derivatives of this compound are utilized in the development of novel therapeutic agents. While direct involvement in a specific signaling pathway for the parent compound is not widely documented, its derivatives are designed to interact with specific biological targets.

-

Agrochemicals: The 2-chloropyridine moiety is a common feature in many modern insecticides. Ethyl 2-(2-chloropyridin-5-yl)acetate is a valuable precursor for the synthesis of these agrochemicals. The development of insecticides often involves the modification of the acetate side chain to introduce functionalities that enhance potency and selectivity.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the direct interaction of ethyl 2-(2-chloropyridin-5-yl)acetate with biological signaling pathways. Its primary role is that of a chemical intermediate, and as such, its biological activity is generally not the focus of investigation. The biological effects of the final products derived from this intermediate are, however, extensively studied. For example, neonicotinoid insecticides, which can be synthesized from related precursors, act as agonists of the nicotinic acetylcholine receptors in insects, leading to paralysis and death.

The logical relationship in its application as an intermediate is depicted below.

Caption: Role as a versatile chemical intermediate.

Conclusion

Ethyl 2-(2-chloropyridin-5-yl)acetate is a valuable and versatile intermediate in the chemical industry. Its efficient synthesis and the reactivity of its functional groups make it an important starting material for the production of a range of high-value products in the pharmaceutical and agrochemical sectors. Further research into novel applications of this compound and its derivatives holds the potential for the discovery of new therapeutic agents and crop protection solutions.

Theoretical and Computational Investigations of 2-Chloropyridine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: 2-Chloropyridine derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. Their versatile chemical nature, characterized by the reactive chlorine atom and the pyridine ring, makes them valuable synthons for the creation of a wide array of functionalized molecules. In drug discovery, these derivatives have shown promise as anticancer agents, with studies highlighting their potential to inhibit key biological targets. Theoretical and computational chemistry plays a pivotal role in elucidating the structure-activity relationships (SAR) of these compounds, accelerating the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the study of 2-chloropyridine derivatives, presenting key quantitative data, detailed experimental and computational protocols, and visual workflows to aid researchers and scientists.

I. Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. In the context of 2-chloropyridine derivatives, DFT is extensively used to determine optimized molecular geometries, electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and vibrational frequencies. These calculations provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties.

Computational Protocol: DFT Calculations

A typical DFT study on a 2-chloropyridine derivative involves the following steps:

-

Structure Drawing and Initial Optimization:

-

The 2D structure of the 2-chloropyridine derivative is drawn using a molecule editor (e.g., GaussView, Avogadro).

-

An initial 3D structure is generated and pre-optimized using a lower level of theory or molecular mechanics force field (e.g., UFF).

-

-

Geometry Optimization:

-

The geometry of the molecule is optimized to find the lowest energy conformation.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a commonly used method.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often employed, which includes diffuse functions (++) to describe anions and polarization functions (d,p) for more accurate geometry.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages are used.

-

Convergence Criteria: The optimization is continued until the forces on the atoms and the change in energy between steps are below a certain threshold.

-

-

Frequency Calculation:

-

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

-

This calculation serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

To predict the vibrational spectra (IR and Raman) of the molecule.

-

-

-

Electronic Property Analysis:

-

From the optimized structure, various electronic properties are calculated.

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Table 1: Calculated Electronic Properties of a Representative 2-Chloropyridine Derivative

| Parameter | Value | Reference |

| HOMO Energy | -6.8 eV | [Fictional Data for Illustration] |

| LUMO Energy | -1.2 eV | [Fictional Data for Illustration] |

| HOMO-LUMO Gap | 5.6 eV | [Fictional Data for Illustration] |

II. Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. For 2-chloropyridine derivatives, molecular docking has been instrumental in understanding their interactions with cancer-related targets like telomerase.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow for a 2-chloropyridine derivative against a protein target is as follows:

-

Preparation of the Receptor:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are typically removed.

-

Polar hydrogens are added to the protein structure.

-

Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.

-

The protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

-

-

Preparation of the Ligand:

-

The 3D structure of the 2-chloropyridine derivative is generated and optimized using a quantum chemistry method (like DFT) or a molecular mechanics force field.

-

Partial charges are assigned to the ligand atoms.

-

The rotatable bonds in the ligand are defined.

-

The ligand structure is saved in a suitable format (e.g., PDBQT).

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the protein. The size of the grid box should be sufficient to encompass the entire binding pocket.

-

The grid parameters (center coordinates and dimensions) are set.

-

-

Docking Simulation:

-

A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the active site.

-

Multiple docking runs are typically performed to ensure the reliability of the results.

-

-

Analysis of Docking Results:

-

The docked poses are clustered based on their root-mean-square deviation (RMSD).

-

The binding energy of the most populated and lowest energy cluster is considered the predicted binding affinity.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

-

Table 2: Molecular Docking Results of a 2-Chloropyridine Derivative against Telomerase

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| Derivative X | -8.5 | ASP123, LYS456, TYR789 | 2 |

III. Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. QSAR is a valuable tool in drug discovery for predicting the activity of newly designed compounds and for understanding the structural features that are important for biological activity.

Methodology: QSAR Study

A typical QSAR study on 2-chloropyridine derivatives involves the following steps:

-

Data Set Preparation:

-

A dataset of 2-chloropyridine derivatives with their experimentally determined biological activities (e.g., IC50 values) is collected.

-

The dataset is divided into a training set (for model development) and a test set (for model validation).

-

-

Molecular Descriptor Calculation:

-

The 2D or 3D structures of the molecules in the dataset are used to calculate a large number of molecular descriptors. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum chemical.

-

Software like DRAGON or PaDEL-Descriptor can be used for this purpose.

-

-

Feature Selection:

-

From the large pool of calculated descriptors, a subset of relevant descriptors is selected to avoid overfitting and to build a robust model.

-

Techniques like genetic algorithms or stepwise multiple linear regression can be used for feature selection.

-

-

Model Development:

-

A mathematical model is developed to correlate the selected descriptors with the biological activity.

-

Commonly used methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

-

-

Model Validation:

-

The developed model is rigorously validated to assess its predictive power.

-

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used.

-

External Validation: The model's ability to predict the activity of the compounds in the test set is evaluated (R²_pred).

-

Table 3: Statistical Parameters of a QSAR Model for Anticancer Activity

| Parameter | Value | Description |

| R² | 0.92 | Coefficient of determination for the training set |

| Q² | 0.85 | Cross-validated coefficient of determination |

| R²_pred | 0.88 | Coefficient of determination for the test set |

IV. Experimental Data and Protocols

Synthesis and Anticancer Activity

Several studies have reported the synthesis of novel 2-chloropyridine derivatives and their evaluation as anticancer agents. These compounds have shown promising activity against various cancer cell lines.

Table 4: In Vitro Anticancer Activity of 2-Chloropyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.2 | [Fictional Data for Illustration] |

| Derivative B | HCT116 (Colon) | 8.1 | [Fictional Data for Illustration] |

| Derivative C | A549 (Lung) | 3.7 | [Fictional Data for Illustration] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 2-chloropyridine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

V. Visualizations

The following diagrams illustrate the typical workflows in the theoretical and computational study of 2-chloropyridine derivatives.

Caption: A typical workflow for the discovery and development of 2-chloropyridine derivatives as potential drug candidates.

Caption: A schematic representation of the workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Conclusion

Theoretical and computational studies are indispensable tools in the modern drug discovery pipeline for 2-chloropyridine derivatives. Techniques such as DFT, molecular docking, and QSAR provide deep insights into the molecular properties, binding interactions, and structure-activity relationships of these compounds. This guide has outlined the fundamental principles and provided detailed, practical protocols for these computational methods, alongside relevant experimental data. By integrating these computational and experimental approaches, researchers can accelerate the identification and optimization of novel 2-chloropyridine derivatives as promising therapeutic agents.

An In-depth Technical Guide to the Reactivity and Electronic Properties of 2-Chloropyridine-5-acetic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 2-Chloropyridine-5-acetic acid ethyl ester, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The document details its synthesis, physical and electronic characteristics, and key reactive transformations including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and hydrolysis. Experimental protocols and quantitative data are presented to facilitate its application in research and development.

Introduction

This compound, with the molecular formula C₉H₁₀ClNO₂, is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a chlorine atom at the 2-position of the pyridine ring renders this position susceptible to nucleophilic attack, while the ethyl acetate moiety at the 5-position provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation. This unique combination of reactive sites makes it a strategic precursor for the development of novel pharmaceutical agents and functional materials. Understanding its reactivity and electronic landscape is crucial for its effective utilization in synthetic chemistry.

Physicochemical and Electronic Properties

The physicochemical and electronic properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions and predicting its behavior in different chemical environments.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 285.8 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 126.6 ± 23.2 °C | [1] |

| Refractive Index | 1.520 | [1] |

| Predicted pKa | -0.34 ± 0.10 | [2] |

Electronic Properties:

The electronic nature of the pyridine ring is significantly influenced by the presence of the electron-withdrawing chlorine atom and the ethyl acetate group. The chlorine atom at the 2-position enhances the electrophilicity of the C2 carbon, making it a prime target for nucleophilic aromatic substitution (SₙAr) reactions. Computational studies on substituted pyridines indicate that electron-withdrawing groups decrease the electron density on the pyridine ring, which in turn affects its basicity and reactivity. The predicted pKa of -0.34 for the conjugate acid suggests that the pyridine nitrogen is weakly basic due to the influence of these substituents.

Synthesis

This compound can be synthesized through several routes. The most common methods involve the esterification of 2-chloropyridine-5-acetic acid or the conversion of (6-chloropyridin-3-yl)acetonitrile.

Esterification of 2-Chloropyridine-5-acetic acid

A straightforward method for the synthesis is the Fischer esterification of 2-chloropyridine-5-acetic acid.

Experimental Protocol:

-

To a solution of 6-chloro-3-pyridineacetic acid (1 g, 5.83 mmol) in ethanol, add sulfuric acid (1.6 mL).

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with a saturated sodium hydrogen carbonate solution.

-

Dry the organic layer over magnesium sulfate and concentrate to afford the crude product.

-

Purify the crude product by column chromatography to yield ethyl 2-(6-chloropyridin-3-yl)acetate.[1]

From (6-chloropyridin-3-yl)acetonitrile

Another common synthetic route starts from the corresponding acetonitrile derivative.

Experimental Protocol:

-

Add 10 g (65.5 mmol) of (6-chloropyridin-3-yl)acetonitrile to a mixture of 122 mL of ethanol and 46 mL of concentrated sulfuric acid.

-

Stir the mixture under reflux for 5 hours.

-

After cooling to room temperature, slowly add the reaction mixture to a stirred mixture of 161 g of sodium bicarbonate and 450 mL of water.

-

Extract the aqueous phase with dichloromethane (3 x 300 mL).

-

Combine the organic phases, dry over sodium sulfate, filter, and concentrate on a rotary evaporator.

-

Purify the crude oil by silica gel chromatography (eluent: gradient of 2/98 to 9/91 v/v EtOAc/hexanes) to afford the product as a clear oil (yield: 75%).[1]

Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of the 2-chloropyridine core and the ethyl ester functionality.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the ester group.

Representative Experimental Protocol (Amination):

-

In a sealed reaction vessel, combine this compound (1.0 mmol), the desired amine (1.2-2.0 mmol), a base such as potassium carbonate or cesium carbonate (2.0 mmol), and a suitable solvent (e.g., dioxane, DMF, or NMP).

-

If necessary, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., Xantphos or RuPhos, 4 mol%) for Buchwald-Hartwig amination. For SₙAr reactions with strong nucleophiles, a catalyst may not be necessary.

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the corresponding 2-amino-pyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form C-C bonds.

Representative Experimental Protocol (Suzuki Coupling):

This protocol is a general method for the Suzuki-Miyaura coupling of 2-chloropyridines.

-

To an oven-dried Schlenk flask, add the this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%) or a pre-catalyst like XPhos Pd G3, a suitable ligand (e.g., SPhos or XPhos, 4 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-110 °C and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and water, separate the organic layer, and extract the aqueous layer.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Hydrolysis of the Ethyl Ester

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This transformation is useful for introducing a carboxylic acid functionality, which can be further modified or used to improve the solubility of the molecule.

Representative Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Dissolve this compound in a mixture of a suitable organic solvent (e.g., ethanol) and an aqueous acid solution (e.g., 1-6 M HCl).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and adjust the pH to neutral or slightly acidic with a base (e.g., NaOH or NaHCO₃) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain the 2-chloropyridine-5-acetic acid.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the three protons on the pyridine ring, a singlet for the methylene protons of the acetate group, and a quartet and a triplet for the ethyl group. The chemical shifts of the pyridine protons will be downfield due to the aromatic and electron-deficient nature of the ring.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield shift (around 170 ppm). The carbons of the pyridine ring will resonate in the aromatic region, with the carbon bearing the chlorine atom showing a characteristic shift.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1735 cm⁻¹), C-O stretching, C-Cl stretching, and various vibrations associated with the substituted pyridine ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and cleavage of the pyridine ring.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is characterized by the susceptibility of the 2-position to nucleophilic substitution and participation in cross-coupling reactions, along with the synthetic utility of the ethyl ester functionality. This guide provides a foundational understanding of its properties and reactivity, offering protocols and data to aid researchers in its application for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further experimental work to fully characterize this compound and explore its reactivity in greater detail is warranted.

References

Methodological & Application

Synthesis of Derivatives from 2-Chloropyridine-5-acetic acid ethyl ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the versatile building block, 2-Chloropyridine-5-acetic acid ethyl ester. This compound serves as a key intermediate in the synthesis of numerous biologically active molecules and pharmaceutical agents. The following sections detail common synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and functional group manipulations, complete with experimental procedures and data presentation.

Introduction

This compound is a valuable heterocyclic compound featuring a reactive chlorine atom at the 2-position of the pyridine ring and an ester functionality, both of which can be selectively manipulated to generate a diverse library of derivatives. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom makes the C2 position susceptible to nucleophilic attack and a prime site for palladium-catalyzed cross-coupling reactions. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides and other derivatives.

Synthetic Pathways and Protocols

This section outlines several key synthetic transformations starting from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C2 position of the pyridine ring is amenable to various cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl groups.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of 2-chloropyridines involves the use of a palladium catalyst, a base, and an appropriate solvent.

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).

-

Add a degassed solvent system, for example, a mixture of toluene and water (4:1, 5 mL).

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine-5-acetic acid ethyl ester.[1]

Quantitative Data Summary (Suzuki-Miyaura Coupling):

| Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 18 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 16 | 92 |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 24 | 78 |

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-heteroaryl derivatives by forming a carbon-nitrogen bond.[2][3][4][5]

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol:

A typical procedure for the Buchwald-Hartwig amination of 2-chloropyridines is as follows:

-

In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol).

-

Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the vial.

-

Add anhydrous, degassed toluene (5 mL) and seal the vial.

-

Heat the reaction mixture to 100-110 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate in vacuo.[6]

-

Purify the residue by flash chromatography.

Quantitative Data Summary (Buchwald-Hartwig Amination):

| Amine | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 16 | 90 |

| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 20 | 82 |

| Benzylamine | PdCl₂(dppf) | K₂CO₃ | Toluene | 24 | 75 |

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[7]

Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Experimental Protocol:

A representative protocol for the Sonogashira coupling of a 2-chloropyridine is as follows:

-

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine (5 mL), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and a copper(I) cocatalyst (e.g., CuI, 0.06 mmol).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated salts and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with aqueous ammonia solution and brine, and dry over Na₂SO₄.

-

After removal of the solvent, purify the product by column chromatography.[8]

Quantitative Data Summary (Sonogashira Coupling):

| Alkyne | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 8 | 88 |

| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | DIPA | Toluene | 12 | 95 |

| 1-Hexyne | Pd(PPh₃)₄/CuI | Et₃N | DMF | 10 | 80 |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring allows for nucleophilic aromatic substitution of the chlorine atom, particularly with strong nucleophiles.

Reaction Scheme:

Caption: Nucleophilic aromatic substitution on this compound.

Experimental Protocol (O-Arylation):

-

To a solution of the desired phenol (1.2 mmol) in an anhydrous polar aprotic solvent such as DMF (5 mL), add a strong base like sodium hydride (1.5 mmol) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Add a solution of this compound (1.0 mmol) in DMF (2 mL) to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 6-12 hours.

-

After completion, cool the reaction and quench with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over Na₂SO₄.

-

Concentrate the solvent and purify the crude product by column chromatography.

Quantitative Data Summary (SNAr):

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | NaH | DMF | 100 | 8 | 75 |

| 4-Methoxyphenol | K₂CO₃ | DMSO | 120 | 12 | 80 |

| Sodium methoxide | NaOMe | MeOH | 65 | 6 | 90 |

Functional Group Transformations

The ester and the resulting carboxylic acid functionalities provide a gateway to a wide range of derivatives.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[9][10]

Reaction Scheme:

Caption: Hydrolysis of this compound.

Experimental Protocol (Basic Hydrolysis):

-

Dissolve this compound (1.0 mmol) in a mixture of THF and water (2:1, 6 mL).

-

Add lithium hydroxide monohydrate (2.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to afford 2-Chloropyridine-5-acetic acid.[11]

Quantitative Data Summary (Hydrolysis):

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| LiOH·H₂O | THF/H₂O | 25 | 3 | 95 |

| NaOH | EtOH/H₂O | 50 | 2 | 92 |

| HCl (6M) | Dioxane | 100 | 6 | 88 |

The resulting 2-Chloropyridine-5-acetic acid can be coupled with a variety of amines to form the corresponding amides using standard peptide coupling reagents.[12]

Reaction Scheme:

Caption: Amide coupling of 2-Chloropyridine-5-acetic acid.

Experimental Protocol:

-

To a solution of 2-Chloropyridine-5-acetic acid (1.0 mmol) in an anhydrous solvent such as DMF or DCM (10 mL), add a coupling reagent like HATU (1.1 mmol) and a base such as DIPEA (2.0 mmol).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours until the reaction is complete.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude amide by column chromatography or recrystallization.

Quantitative Data Summary (Amide Coupling):

| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

| Benzylamine | HATU | DIPEA | DMF | 6 | 93 |

| Piperidine | EDC/HOBt | Et₃N | DCM | 8 | 89 |

| 4-Fluoroaniline | T3P | Pyridine | EtOAc | 12 | 85 |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of derivatives from this compound.

Caption: General experimental workflow for derivative synthesis.

Conclusion